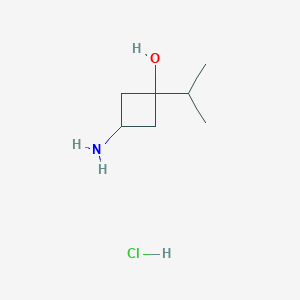
3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride, also known as 1-aminocyclobutane-1-carboxylic acid hydrochloride, is a cyclic amino acid derivative. It has been studied for its potential use in various scientific research applications due to its unique properties.
科学的研究の応用
BNCT Agents and Boronated Compounds
One of the key areas of research involving cyclobutane derivatives is their potential application in Boron Neutron Capture Therapy (BNCT). For instance, the synthesis of 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid demonstrates the compound's capability as a BNCT agent. This process involved the monoalkylation of m-carborane followed by a series of chemical reactions leading to the desired boronated cyclobutanone compound (Srivastava, Singhaus, & Kabalka, 1997). Similarly, a water-soluble boronated amino acid containing a cascade polyol was developed for BNCT, showcasing the versatility of cyclobutane derivatives in synthesizing compounds for therapeutic applications (Das et al., 2000).
Corrosion Inhibition
Research has also explored the use of tertiary amines derived from cyclobutane compounds, such as 1,3-di-amino-propan-2-ol, in inhibiting carbon steel corrosion. These compounds, synthesized through alkylation reactions, demonstrated significant efficiency in retarding anodic dissolution of iron, offering a protective layer on the metal surface. This finding highlights the potential of cyclobutane derivatives as corrosion inhibitors in industrial applications (Gao, Liang, & Wang, 2007).
Organic Synthesis and Medicinal Chemistry
Cyclobutane derivatives serve as intermediates in organic synthesis, contributing to the development of various chemically significant compounds. For example, the synthesis of 3-aminocyclobut-2-en-1-ones as squaramide surrogates has led to potent antagonists of VLA-4, demonstrating the role of cyclobutane structures in medicinal chemistry (Brand, de Candole, & Brown, 2003). Additionally, the synthesis of 1,1'-azobis-1,2,3-triazole from 1-amino-1,2,3-triazole, characterized by its N8 structure and photochromism, shows the innovative applications of cyclobutane derivatives in developing high-nitrogen compounds with unique properties (Li et al., 2010).
特性
IUPAC Name |
3-amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-5(2)7(9)3-6(8)4-7;/h5-6,9H,3-4,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWAVNKQWWWXLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC(C1)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[[2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2534656.png)
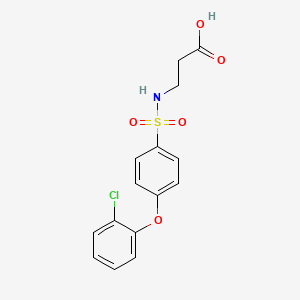
![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-cyclohexylurea](/img/structure/B2534660.png)
![4-tert-butyl-N-[(1H-indol-3-yl)methyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2534661.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2534662.png)
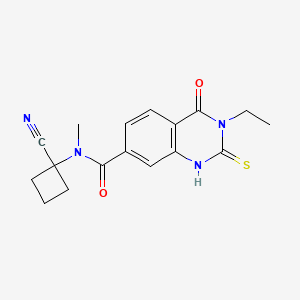

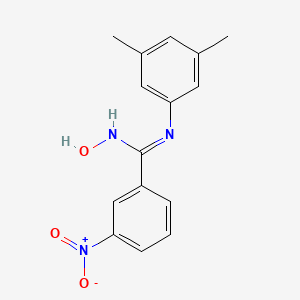

![Ethyl 2-[(2-{[(4-butylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2534669.png)
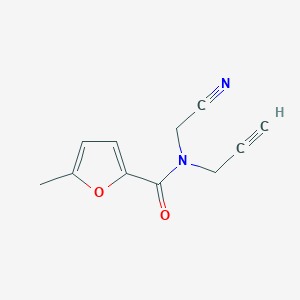
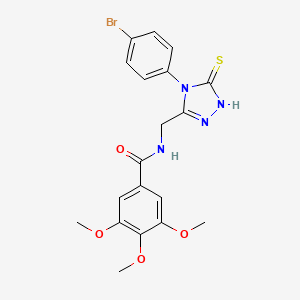
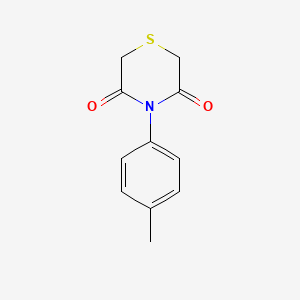
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2534676.png)